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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]: A Predictive Technical Guide

Introduction 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic heterocyclic compound featuring a fluorinated indoline core fused to an oxane ring via a spirocyclic junction. This structural motif is of signific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is a synthetic heterocyclic compound featuring a fluorinated indoline core fused to an oxane ring via a spirocyclic junction. This structural motif is of significant interest in medicinal chemistry and drug development, as spirocyclic systems can offer improved three-dimensionality and novel pharmacological profiles. The incorporation of a fluorine atom can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

This in-depth technical guide provides a predictive analysis of the key spectroscopic data for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This approach is designed to assist researchers in the identification and structural elucidation of this and related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with systematic atom numbering for NMR assignments is presented below.

Caption: Molecular structure of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] with atom numbering.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for elucidating the connectivity of a molecule. The predicted chemical shifts (δ) for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] are based on the analysis of its constituent parts: a 5-fluoroindoline system and an oxane ring. The indoline portion's aromatic signals will be influenced by the electron-donating nitrogen and the electron-withdrawing fluorine. The oxane ring protons will exhibit shifts characteristic of aliphatic ethers.

Experimental Protocol (Standard):

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)3.5 - 4.5br s-Broad singlet due to nitrogen quadrupole moment and potential exchange.
H2~3.4s-Singlet, adjacent to a quaternary spiro center and nitrogen.
H4~7.0ddJ = 8.5, 2.5Doublet of doublets, ortho to the fluorine and meta to the nitrogen.
H6~6.7dddJ = 8.5, 8.5, 2.5Doublet of doublet of doublets, ortho to the nitrogen and meta to the fluorine.
H7~6.6ddJ = 8.5, 4.5Doublet of doublets, ortho to the nitrogen and coupled to H6.
H2'/H6'3.7 - 3.9m-Methylene protons adjacent to the oxane oxygen, diastereotopic.
H3'/H5'1.8 - 2.0m-Methylene protons of the oxane ring, diastereotopic.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms (N, O, F) and the aromaticity of the indoline ring.

Experimental Protocol (Standard):

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted δ (ppm)Rationale
C2~55Aliphatic carbon adjacent to nitrogen.
C3 (spiro)~80Quaternary spiro carbon, shifted downfield by the adjacent oxygen.
C3a~130Aromatic carbon at the ring junction.
C4~115 (d, J ≈ 23 Hz)Aromatic CH, ortho to fluorine, showing C-F coupling.
C5~158 (d, J ≈ 240 Hz)Aromatic carbon directly bonded to fluorine, large C-F coupling constant.
C6~112 (d, J ≈ 8 Hz)Aromatic CH, meta to fluorine, smaller C-F coupling.
C7~110Aromatic CH, ortho to nitrogen.
C7a~145Aromatic carbon at the ring junction, adjacent to nitrogen.
C2'/C6'~68Methylene carbons adjacent to the oxane oxygen.
C3'/C5'~35Methylene carbons of the oxane ring.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] is expected to show characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, aliphatic C-H bonds, the C-O-C ether linkage, and the C-F bond.

Experimental Protocol (Standard):

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850Medium-StrongAliphatic C-H stretch (oxane and indoline)
~1620, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-N stretch
~1100StrongC-O-C stretch (ether)
~1200StrongC-F stretch

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.

Experimental Protocol (Standard):

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Use an ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Predicted MS Data (EI):

  • Molecular Ion (M⁺): m/z 207. The presence of a single fluorine and nitrogen atom will give a distinct isotopic pattern.

  • Major Fragmentation Pathways:

G M [M]⁺˙ m/z 207 F1 [M - CH₂O]⁺˙ m/z 177 M->F1 - CH₂O F2 [M - C₄H₈O]⁺˙ m/z 135 M->F2 - C₄H₈O (retro-Diels-Alder) F3 [135 - HCN]⁺˙ m/z 108 F2->F3 - HCN

Caption: Predicted major fragmentation pathways for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] in EI-MS.

A primary fragmentation would be the loss of the oxane ring through various pathways. A retro-Diels-Alder type cleavage could lead to the loss of a C₄H₈O fragment, resulting in a 5-fluoro-1H-indole radical cation at m/z 135.[1] Subsequent loss of HCN from the indole core could lead to a fragment at m/z 108.

Conclusion

This guide provides a detailed, predictive overview of the spectroscopic data for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information serves as a valuable resource for researchers working on the synthesis, identification, and characterization of this and related spirocyclic indole derivatives, facilitating their research and development efforts. Experimental verification of this data will be a crucial next step in confirming these predictions.

References

  • PubChem. 5-Fluoroindole. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spiro-oxindole Scaffold in Modern Drug Discovery The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry, reno...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spiro-oxindole Scaffold in Modern Drug Discovery

The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a variety of natural products with significant biological activities.[1] These compounds feature a unique three-dimensional architecture, stemming from a spirocyclic fusion at the C-3 position of the oxindole core.[1] This rigid and sterically demanding framework provides an excellent platform for the development of novel therapeutic agents by allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of a fluorine atom, as in 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], can further modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it an intriguing candidate for drug discovery programs.[3][4] This guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] and outlines a detailed experimental workflow for its characterization.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], the following table presents a combination of data from commercial suppliers and computed values for a structurally similar compound, 5'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one, to provide an estimated profile.[5][6][7]

PropertyPredicted Value/InformationSource
Molecular Formula C12H12FNOBLDpharm[6]
Molecular Weight 205.23 g/mol Calculated from Molecular Formula
Appearance Likely a solid at room temperatureGeneral property of similar compounds
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.
Boiling Point Not available. Likely to decompose at high temperatures.
Solubility Expected to be poorly soluble in water, but soluble in organic solvents like DMSO, methanol, and chloroform.[1]General property of spiro-oxindoles[1][8][9]
pKa Not available. The oxindole NH is weakly acidic.
logP Estimated to be around 1.8.Based on computed value for a similar compound.[5]
Hydrogen Bond Donors 1 (from the indole NH group)Computed from structure[5]
Hydrogen Bond Acceptors 2 (from the oxygen in the oxane ring and the carbonyl oxygen)Computed from structure[5]
Rotatable Bonds 0Computed from structure[5]

Experimental Characterization Workflow

A thorough characterization is essential to confirm the identity, purity, and physicochemical properties of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. The following is a detailed, step-by-step methodology.

Diagram of the Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_physicochemical Physicochemical Profiling Synthesis Synthesis of 5-Fluoro-1,2- dihydrospiro[indole-3,4'-oxane] Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR Characterization MS Mass Spectrometry (HRMS) NMR->MS Purity Purity Assessment (HPLC, LC-MS) NMR->Purity Profiling IR Infrared Spectroscopy MS->IR XRay Single Crystal X-ray Diffraction (if crystalline) IR->XRay MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Studies MeltingPoint->Solubility LogP LogP Determination (e.g., Shake-flask method) Solubility->LogP

Caption: Experimental workflow for the characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane].

Step-by-Step Methodologies

1. Synthesis and Purification:

  • Synthesis: The synthesis of spiro-oxindoles can often be achieved through multi-component reactions.[10][11] A common approach involves the reaction of an appropriate isatin (in this case, 5-fluoroisatin) with a suitable dipolarophile in a [3+2] cycloaddition reaction.[10]

  • Purification: The crude product should be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure compound. The progress of the purification should be monitored by thin-layer chromatography (TLC).

2. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons on the fluoro-substituted benzene ring, methylene protons on the oxane and indole rings, and a characteristic singlet for the NH proton of the oxindole.[9]

    • ¹³C NMR: To identify the number of unique carbon atoms. Key signals would include those for the carbonyl carbon, the spiro carbon, and carbons attached to fluorine and oxygen.[9][12]

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.[13]

  • Infrared (IR) Spectroscopy:

    • To identify characteristic functional groups. Expected absorption bands would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1700-1720 cm⁻¹), and C-F stretching.[10]

  • Single Crystal X-ray Diffraction:

    • If a suitable single crystal can be obtained, this technique provides unambiguous confirmation of the three-dimensional structure and stereochemistry.[14][15]

3. Physicochemical Profiling:

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity of the synthesized compound. A purity of >95% is generally required for biological studies.

  • Melting Point Determination:

    • The melting point of the purified solid should be determined using a standard melting point apparatus. A sharp melting point is indicative of high purity.

  • Solubility Studies:

    • The solubility of the compound should be determined in various solvents relevant to biological assays, such as water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).[1] This can be done by preparing saturated solutions and quantifying the concentration of the dissolved compound by HPLC.

  • Lipophilicity (LogP) Determination:

    • The octanol-water partition coefficient (LogP) is a crucial parameter for predicting drug absorption and distribution. The shake-flask method followed by quantification of the compound in each phase by HPLC is a standard procedure.

Significance and Potential Applications in Drug Discovery

The spiro-oxindole core is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of a fluorine atom can significantly enhance these properties. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[3][4]

Given these characteristics, 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] holds potential as a lead compound for the development of new therapeutics. For instance, various spiro-oxindole derivatives have shown potent activity as inhibitors of enzymes like acetylcholinesterase and as anticancer agents.[16][17] Further biological evaluation of this compound is warranted to explore its potential in these and other therapeutic areas.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] and a detailed workflow for its experimental characterization. While specific experimental data for this molecule is scarce, the information presented, based on closely related structures and general principles of medicinal chemistry, offers a solid foundation for researchers. The unique structural features of the spiro-oxindole scaffold, combined with the strategic placement of a fluorine atom, make this compound a promising candidate for further investigation in the field of drug discovery.

References

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - MDPI. (2023, January 9). Retrieved from [Link]

  • Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole - IJNRD. (2023, May 5). Retrieved from [Link]

  • 5'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-2'-one | C11H10FNO | CID 84618997 - PubChem. Retrieved from [Link]

  • Characterization techniques for synthesized spirooxindole scaffold | Request PDF. (2024, June 14). Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. (2020, October 16). Retrieved from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6). Retrieved from [Link]

  • Synthesis of a New Class of Spirooxindole–Benzo[b]Thiophene-Based Molecules as Acetylcholinesterase Inhibitors - PMC - NIH. Retrieved from [Link]

  • Spiro-oxindole, 1 | C25H29Cl2N3O2 | CID 11351960 - PubChem - NIH. Retrieved from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC. (2023, October 8). Retrieved from [Link]

  • Characterization techniques for synthesized spirooxindole scaffold - OUCI. Retrieved from [Link]

  • Synthesis of biologically active spiro oxindole through multicomponent reaction and it's physico-chemical studies - PlumX. Retrieved from [Link]

  • 5-Fluoro-AMB - SWGDRUG.org. (2014, October 16). Retrieved from [Link]

  • Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (2022, February 25). Retrieved from [Link]

  • Spirooxindole | C40H22N6O8 | CID 139202065 - PubChem - NIH. Retrieved from [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. Retrieved from [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. (2023, October 12). Retrieved from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024, June 19). Retrieved from [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (2023, April 2). Retrieved from [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic - Juniper Publishers. (2018, March 6). Retrieved from [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - Frontiers. (2024, February 28). Retrieved from [Link]

  • Synthesis, Characterization and Crystal structure of 5,5"-Difluoro-1H,1"H-[3,3':3',3"-terindol]-2'(1'H)-one | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) - Chemical Review and Letters. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles - ChemRxiv. Retrieved from [Link]

  • (PDF) Physicochemical Properties and Dissolution of - Amanote Research. Retrieved from [Link]

Sources

Foundational

Unlocking a New Therapeutic Paradigm: A Guide to Identifying and Validating Targets for Fluorinated Spiro Compounds

Foreword: The Strategic Advantage of Fluorine in Spirocyclic Scaffolds In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced drug-like properties is perpetual. Spirocyclic compounds, w...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Fluorine in Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced drug-like properties is perpetual. Spirocyclic compounds, with their inherent three-dimensionality, have emerged as powerful tools to "escape from flatland," offering improved target specificity and metabolic stability compared to their planar aromatic counterparts.[1][2] The introduction of fluorine atoms into these rigid scaffolds represents a strategic leap forward. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[3][4][5] These modifications can enhance metabolic stability, increase binding affinity, and improve membrane permeability, including passage across the blood-brain barrier—a critical hurdle for neurotherapeutics.[6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complex process of identifying and validating the therapeutic targets of these promising fluorinated spiro compounds. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed methodologies, grounding our discussion in the causality behind experimental choices.

Part 1: Surveying the Therapeutic Landscape for Fluorinated Spiro Moieties

The unique structural and electronic properties of fluorinated spiro compounds have rendered them active across a diverse range of biological systems. Initial research and phenotypic screening have illuminated several key areas where these molecules show significant therapeutic promise.

Oncology: Targeting Aberrant Cell Proliferation

The anticancer potential of both spirocycles and fluorinated molecules is well-documented.[9][10] Their combination offers a powerful strategy for developing next-generation oncology drugs.

  • Kinase Inhibition: The vascular endothelial growth factor receptor (VEGFR-2) signaling pathway is a critical regulator of tumor angiogenesis. Certain 4-fluoroindole derivatives have demonstrated potent inhibition of VEGFR-2 kinase, suggesting that fluorinated spiro-indoles could be designed as highly specific anti-angiogenic agents.[3]

  • DNA Damage and Repair Pathways: Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations). The identification of PARP1 as a target for some anticancer agents makes it a plausible candidate for novel fluorinated spiro compounds.[11][12]

  • Topoisomerase II Inhibition: Fluoroquinolones, a class of antibacterial agents, have shown anticancer activity through mechanisms including the inhibition of topoisomerase II, an enzyme essential for DNA replication.[13] This provides a rationale for exploring fluorinated spirocyclic analogs as potential topoisomerase poisons.

Infectious Diseases: A New Front Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of innovative antibacterial agents.[14] The rigid conformation of spirocycles can facilitate novel binding modes to bacterial targets, while fluorination can enhance potency.[1][15]

  • Bacterial Cell Wall Synthesis: Penicillin-binding proteins (PBPs) are crucial enzymes in the synthesis of the peptidoglycan layer of bacterial cell walls. Spiro compounds have been investigated as potential antibacterial agents that may target PBPs, leading to cell lysis.[14]

  • Broad-Spectrum Antibacterial Activity: Fluorinated macrobicyclic compounds have demonstrated potent, broad-spectrum activity against multidrug-resistant bacterial pathogens.[16] Similarly, fluorinated spiro[1][17]heptane moieties incorporated into oxazolidinones have shown significant antibacterial activity, indicating the value of this scaffold in overcoming resistance.[18]

Neurodegenerative Disorders: Crossing the Blood-Brain Barrier

Treating central nervous system (CNS) disorders like Alzheimer's disease is hampered by the challenge of getting drugs across the blood-brain barrier (BBB).[6] The introduction of fluorine is a proven strategy to increase lipophilicity and facilitate BBB penetration.[7][8]

  • Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease. Fluorinated molecules and nanoparticles have been shown to inhibit this process, presenting a clear therapeutic avenue.[8][19]

  • BACE1 Inhibition: The β-site amyloid precursor protein cleaving enzyme (BACE1) is a primary enzyme in the production of Aβ peptides.[8] Designing fluorinated spiro compounds as BACE1 inhibitors is a promising disease-modifying strategy for Alzheimer's.

A summary of potential therapeutic targets is presented in Table 1.

Therapeutic Area Potential Target Class / Target Rationale / Supporting Evidence Relevant Compound Class Examples
Oncology Kinase Inhibitors (e.g., VEGFR-2)Inhibition of tumor angiogenesis.[3]Fluorinated Spiro-Indoles
DNA Repair Enzymes (e.g., PARP1)Synthetic lethality in specific cancer types.[11]Photoreactive Anticancer Inhibitors
Topoisomerases (e.g., Topo II)Disruption of DNA replication in cancer cells.[13]Fluoroquinolone-like Spirocycles
Infectious Diseases Penicillin-Binding Proteins (PBPs)Inhibition of bacterial cell wall synthesis.[14]Spiro[indole-thiazolidine] derivatives
Bacterial RibosomeInhibition of protein synthesis.[16]Fluorinated Macrobicyclic Oxepanoprolinamides
Neurodegeneration Amyloid-Beta (Aβ) PeptideInhibition of plaque formation in Alzheimer's.[8][19]Fluorinated Aβ Aggregation Inhibitors
Secretase Enzymes (e.g., BACE1)Reduction of Aβ peptide production.[8]Fluorinated BACE1 Inhibitors
Antiviral Viral-Specific EnzymesInhibition of viral replication.[20]Fluoro-substituted Spiro-isoxazolines
Anti-inflammatory Kinases (e.g., RIP2 Kinase)Modulation of inflammatory signaling pathways.[21]5-Fluroindazole Derivatives

Part 2: A Multi-pronged Strategy for Target Identification and Deconvolution

Identifying the specific molecular target of a bioactive compound is a critical step in drug development. It transforms a "hit" from a phenotypic screen into a "lead" for a target-based drug discovery program. A robust target identification strategy should be multi-faceted, integrating computational, biochemical, and cell-based approaches to build a compelling and verifiable case.[22]

The overall workflow begins with a bioactive fluorinated spiro compound, often identified through a phenotypic screen, and proceeds through sequential stages of hypothesis generation, direct target engagement, and cellular validation.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Target Validation Phenotypic_Hit Bioactive Fluorinated Spiro Compound In_Silico In Silico / Computational Target Prediction Phenotypic_Hit->In_Silico Ligand-based & Structure-based Screening Biochemical Biochemical & Proteomic Approaches In_Silico->Biochemical Provides Candidate List Cell_Based Cell-Based Validation (Genetic & Pharmacological) Biochemical->Cell_Based Identifies Direct Binding Partners Validated_Target Validated Therapeutic Target Cell_Based->Validated_Target Affinity_Pull_Down cluster_workflow Affinity-Based Pull-Down Workflow start Start: Bioactive Compound & Cell Lysate step1 Step 1: Probe Synthesis (Immobilize compound on beads) start->step1 step2 Step 2: Incubation (Mix probe with cell lysate) step1->step2 step3 Step 3: Washing (Remove non-specific binders) step2->step3 step4 Step 4: Elution (Release bound proteins) step3->step4 step5 Step 5: Analysis (SDS-PAGE & Mass Spectrometry) step4->step5 end Result: List of Potential Target Proteins step5->end

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a Novel Anticancer Agent

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a potential antican...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a potential anticancer agent. While this specific molecule represents a novel chemical entity with limited published data, its core spirooxindole scaffold is a well-established "privileged structure" in oncology research.[1] Drawing upon extensive literature for structurally related compounds, we hypothesize its primary mechanism of action to be the inhibition of the MDM2-p53 protein-protein interaction.[2][3] This guide presents detailed protocols for the systematic evaluation of this compound, from initial in vitro cytotoxicity screening to mechanistic validation and conceptual in vivo efficacy studies. The methodologies are designed to be self-validating, providing a robust framework for assessing the therapeutic potential of this and other novel spirooxindole derivatives.

Part 1: Scientific Background and Mechanistic Hypothesis

The spirooxindole framework is a recurring motif in numerous natural products and synthetic compounds that exhibit potent biological activities, particularly in oncology.[1] The structural rigidity and three-dimensional complexity of this scaffold allow for precise orientation of functional groups, enabling high-affinity interactions with various biological targets. Halogenation, especially fluorination, of these scaffolds has been shown to enhance metabolic stability, membrane permeability, and binding affinity, making 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] a compound of significant interest.[4]

The p53-MDM2 Axis: A Prime Target in Oncology

The tumor suppressor protein p53, often termed the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[2] In approximately 50% of human cancers, the p53 gene is mutated. In many remaining cancers with wild-type p53, its function is abrogated by overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2).[2] MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation.

The interaction between p53 and MDM2 is mediated by a few key amino acid residues (Phe19, Trp23, and Leu26) on p53 that fit into a deep hydrophobic pocket on the MDM2 protein.[2] Small molecules designed to mimic these residues can competitively bind to this MDM2 pocket, disrupting the p53-MDM2 interaction. This disruption stabilizes and activates p53, restoring its tumor-suppressive functions in cancer cells with wild-type p53. Numerous spirooxindole derivatives have been reported to function as potent MDM2 inhibitors.[3]

Hypothesized Mechanism of Action

Based on its structural features, we hypothesize that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] acts as an inhibitor of the MDM2-p53 interaction. The oxindole core is positioned to anchor within the MDM2 hydrophobic pocket, preventing p53 binding and leading to the reactivation of the p53 signaling pathway.

MDM2_p53_Pathway Fig 1: Hypothesized Mechanism of Action cluster_0 Normal p53 Regulation cluster_1 Therapeutic Intervention MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Compound 5-Fluoro-1,2-dihydrospiro [indole-3,4'-oxane] MDM2_active MDM2 Compound->MDM2_active Inhibition p53_active p53 (Stabilized) p21 p21 p53_active->p21 Upregulation PUMA PUMA p53_active->PUMA Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Hypothesized mechanism of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane].

Part 2: In Vitro Evaluation Workflow and Protocols

A systematic, multi-step approach is required to validate the anticancer potential and mechanism of action of a novel compound. The following protocols provide a robust workflow for the in vitro characterization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane].

In_Vitro_Workflow Fig 2: In Vitro Experimental Workflow start Start: Compound Synthesis & QC viability Protocol 2.1: Cell Viability Assay (IC50 Determination) start->viability target_engagement Protocol 2.2: Target Engagement (Co-Immunoprecipitation) viability->target_engagement Select effective concentrations pathway_activation Protocol 2.3: Pathway Activation (Western Blot) target_engagement->pathway_activation apoptosis Protocol 2.4: Apoptosis Assay (Annexin V/PI) pathway_activation->apoptosis end Data Synthesis & Go/No-Go Decision for In Vivo Studies apoptosis->end

Caption: A logical workflow for the in vitro evaluation of the compound.

Protocol 2.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines. It is critical to compare cell lines with wild-type p53 (e.g., MCF-7, A549) against those with mutant or null p53 (e.g., MDA-MB-231, PC3) to test the hypothesis of p53-dependent activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, MDA-MB-231, PC3)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen-Strep)

  • 96-well cell culture plates

  • 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in all wells should be <0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Rationale: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2.2: Target Engagement - Co-Immunoprecipitation (Co-IP)

Objective: To determine if the compound disrupts the physical interaction between MDM2 and p53 proteins within the cell.

Materials:

  • MCF-7 cells (or other p53 wild-type line)

  • 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

  • Nutlin-3a (positive control MDM2 inhibitor)

  • Co-IP Lysis/Wash Buffer

  • Anti-MDM2 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Anti-p53 antibody (for Western blot detection)

  • Anti-MDM2 antibody (for Western blot detection)

Procedure:

  • Cell Treatment: Culture MCF-7 cells to 80-90% confluency in 10 cm dishes. Treat with vehicle (DMSO), the test compound (at 1x and 5x IC50), and Nutlin-3a for 6-8 hours.

  • Cell Lysis: Harvest and lyse cells in ice-cold Co-IP buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

    • Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash 3-5 times with Co-IP wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p53 and anti-MDM2 antibodies.

    • Expected Outcome: In the vehicle control, a band for p53 should be present in the MDM2 immunoprecipitate. In the compound-treated and Nutlin-3a-treated samples, this p53 band should be significantly reduced or absent, indicating the disruption of the interaction. The MDM2 band serves as a loading control for the IP.

Protocol 2.3: Pathway Activation - Western Blot Analysis

Objective: To confirm that MDM2 inhibition leads to the stabilization of p53 and the upregulation of its downstream transcriptional targets, such as the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA.

Materials:

  • MCF-7 cells

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed and treat MCF-7 cells as described in 2.2, but for a longer duration (e.g., 24 hours) to allow for transcriptional changes.

  • Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Expected Outcome: A dose-dependent increase in the protein levels of p53, p21, and PUMA should be observed in compound-treated cells compared to the vehicle control.

Part 3: Illustrative Data Presentation

The following tables represent hypothetical, yet plausible, data that would be generated from the protocols above. They are for illustrative purposes to guide data interpretation.

Table 1: Illustrative IC50 Values of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Cell Linep53 StatusIC50 (µM) [Illustrative]
MCF-7Wild-Type1.5 ± 0.3
A549Wild-Type2.1 ± 0.5
MDA-MB-231Mutant> 50
PC3Null> 50
HCT116 p53+/+Wild-Type1.8 ± 0.4
HCT116 p53-/-Null> 50

This table demonstrates the expected selectivity of an MDM2 inhibitor, which should be significantly more potent in cancer cells with wild-type p53.

Table 2: Illustrative Quantification of Western Blot Data (MCF-7 cells, 24h treatment)

Treatmentp53 (Fold Change)p21 (Fold Change)
Vehicle (0.1% DMSO)1.01.0
Compound (1.5 µM)3.54.2
Compound (7.5 µM)6.88.1

This table illustrates the expected dose-dependent stabilization of p53 and upregulation of its downstream target p21.

Part 4: Conceptual Protocol for In Vivo Efficacy

Following successful in vitro validation, the next logical step is to assess the compound's antitumor activity in a living organism.

Protocol 4.1: Human Tumor Xenograft Model in Athymic Nude Mice

Objective: To evaluate the ability of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] to inhibit tumor growth in vivo.

Procedure Outline:

  • Cell Implantation: Subcutaneously inject MCF-7 cells (mixed with Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Compound at two dose levels, Positive control). Administer the compound daily via a clinically relevant route (e.g., oral gavage).

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general health of the animals regularly (2-3 times per week).

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p53/p21) or fixed for immunohistochemistry.

References

  • Burgess, A., Chia, K.M., Haupt, S. et al. (2016). Clinical Overview of MDM2/X-Targeted Therapies. Frontiers in Oncology. [Link]

  • Shafi, S., Singh, P., & Kumar, H. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. [Link]

  • Kumari, A., Singh, R.K. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]

  • El-Naggar, A.M., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. [Link]

  • Kamal, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

Sources

Application

protocol for scaling up the production of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Executive Summary & Scope This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (also referred to as 5-fluorospiro[indoline-3,4'-tetrahydropyran]). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (also referred to as 5-fluorospiro[indoline-3,4'-tetrahydropyran]).

This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for MDM2 inhibitors, progesterone receptor modulators, and anti-cancer agents.[1] The specific challenge in scaling this molecule lies in the construction of the quaternary spiro-carbon at the C3 position and the subsequent safe reduction of the lactam moiety.

Traditional medicinal chemistry routes often utilize sodium hydride (NaH) and Lithium Aluminum Hydride (LiAlH


). While effective on a milligram scale, these reagents pose significant safety hazards (hydrogen evolution, pyrophoricity, and emulsion formation) at the kilo-lab scale. This guide presents a Process Chemistry-optimized route  utilizing Cesium Carbonate (

) for alkylation and Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al ) for reduction, ensuring safety and reproducibility.

Strategic Reaction Pathway

The synthesis is divided into two critical phases. The logic prioritizes the formation of the spiro-cycle before reduction to the indoline to prevent over-alkylation of the reactive amine.

Phase 1: Spiro-Cyclization: Double alkylation of 5-fluorooxindole using a mild base to avoid thermal runaways associated with NaH. Phase 2: Lactam Reduction: Chemo-selective reduction of the amide carbonyl using Red-Al, a thermally stable alternative to LiAlH


 that eliminates solid handling risks.

ReactionPathway SM 5-Fluorooxindole (Starting Material) Inter Spiro-Oxindole Intermediate (Stable Solid) SM->Inter  Step 1: Spiro-Alkylation   (80-90°C) Reagent1 Bis(2-bromoethyl)ether + Cs2CO3 / DMF Reagent1->Inter Product 5-Fluoro-1,2-dihydrospiro [indole-3,4'-oxane] (Target Indoline) Inter->Product  Step 2: Reductive Deoxygenation   (Reflux) Reagent2 Red-Al (Vitride) in Toluene Reagent2->Product

Figure 1: Strategic pathway for the synthesis of the spiro[indoline-oxane] scaffold.

Detailed Experimental Protocols

Phase 1: Construction of the Spiro-Core

Objective: Synthesis of 5-fluorospiro[indoline-3,4'-tetrahydropyran]-2-one.

Rationale: Standard protocols use NaH. On a scale >100g, NaH presents a severe risk of "runaway" H


 evolution and requires anhydrous conditions that are hard to maintain. We utilize Cesium Carbonate (

)
in DMF. The "Cesium Effect" enhances solubility and promotes the double alkylation via a softer deprotonation mechanism, reducing tar formation.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Fluorooxindole 1.0 Substrate
Bis(2-bromoethyl) ether 1.2 Bis-electrophile

| Cesium Carbonate (


)  | 2.5 | Base |
| DMF (Anhydrous)  | 10 Vol | Solvent |

Step-by-Step Protocol:

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge 5-Fluorooxindole (1.0 eq) and anhydrous DMF (10 volumes relative to substrate mass). Stir to dissolve.

  • Base Addition: Add

    
     (2.5 eq) in portions. The slurry will thicken.
    
    • Critical Control: The reaction is not highly exothermic at this stage, but ensure good agitation to prevent sedimentation.

  • Alkylation: Add Bis(2-bromoethyl) ether (1.2 eq) via a dropping funnel over 30 minutes.

  • Reaction: Heat the mixture to 85°C . Monitor by HPLC/TLC.

    • Endpoint: usually 4–6 hours. Look for the disappearance of the mono-alkylated intermediate.

  • Workup (Precipitation Method):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into Ice Water (30 volumes) with vigorous stirring. The product should precipitate as a beige solid.

    • Note: If oiling occurs, seed with authentic crystal or stir overnight to induce crystallization.

  • Isolation: Filter the solid. Wash with water (

    
     vol) to remove residual DMF and inorganic salts. Dry in a vacuum oven at 50°C.
    

Expected Yield: 85–92% Key QC Parameter:


H NMR should show disappearance of the C3-methylene protons (

3.5 ppm region of oxindole) and appearance of the tetrahydropyran methylene envelope (

1.5–2.0 and 3.8–4.0 ppm).
Phase 2: Reductive Deoxygenation (Scale-Up Optimized)

Objective: Reduction of the lactam to the amine (indoline).

Rationale: LiAlH


 pellets are difficult to dispense and quench on a large scale. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)  is supplied as a solution in toluene (usually 60-70% w/w). It is non-pyrophoric in air, thermally stable up to 200°C, and provides better solubility for the aluminate intermediates.

Reagents & Stoichiometry:

Reagent Equiv. Role
Spiro-Oxindole (from Phase 1) 1.0 Substrate
Red-Al (65% in Toluene) 3.5 Reductant
Toluene (Anhydrous) 15 Vol Solvent

| Rochelle Salt (Sat. Aq.) | N/A | Quench Agent |

Step-by-Step Protocol:

  • Inertion: Flame-dry the reactor and purge with Nitrogen (

    
    ).
    
  • Substrate Charging: Suspend the Spiro-Oxindole (1.0 eq) in Toluene (10 vol).

  • Reductant Addition: Add Red-Al solution (3.5 eq) dropwise via an addition funnel at ambient temperature.

    • Safety: Significant H

      
       evolution will occur. Ensure reactor venting is routed to a scrubber.
      
  • Reaction: Heat to Reflux (110°C) .

    • Time: 2–4 hours. The slurry will likely dissolve into a clear solution as the reduction proceeds.

  • Quench (The "Fieser" Alternative):

    • Critical Scale-Up Step: Do NOT quench with water directly. Aluminum emulsions can trap kilograms of product.

    • Cool reaction to 0°C.[2]

    • Add EtOAc (2 vol) slowly to consume excess hydride.

    • Add Saturated Aqueous Rochelle Salt (Potassium Sodium Tartrate) (20 vol).

    • Vigorously stir at room temperature for 2 hours. The layers must separate cleanly. If an emulsion persists, add more Rochelle salt solution and warm to 40°C.

  • Extraction: Separate the organic (Toluene) layer. Extract the aqueous layer once with EtOAc.

  • Purification:

    • Concentrate the organics.[2][3]

    • Salt Formation (Optional but Recommended): Dissolve the crude oil in Ethanol and add HCl/Ether to precipitate the Hydrochloride Salt . This is the most stable form for storage and removes non-basic impurities.

Expected Yield: 75–85%

Process Visualization: The Quench Logic

Handling aluminum hydride reductions requires a strict decision matrix to avoid "The Emulsion Trap."

QuenchLogic Start Reaction Complete (Red-Al Reflux) Cool Cool to 0°C Start->Cool Kill Add EtOAc (Consume excess hydride) Cool->Kill Quench Add Sat. Rochelle Salt (Complex Aluminum) Kill->Quench Stir Vigorous Stirring (>2 Hours) Quench->Stir Check Check Phase Separation Stir->Check Clean Clean Separation (Proceed to Isolation) Check->Clean Yes Emulsion Emulsion Persists Check->Emulsion No Fix Warm to 45°C + Add more Water Emulsion->Fix Fix->Stir

Figure 2: Decision matrix for quenching Red-Al reactions to ensure phase separation.

Analytical Specifications

For the final 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] :

  • Appearance: Off-white to pale yellow solid (as free base).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.8–6.4 (m, 3H, Aromatic).
      
    • 
       3.85 (m, 4H, Oxane ether protons).
      
    • 
       3.45 (s, 2H, Indoline 
      
      
      
      at C2). Note: This singlet confirms the reduction of the carbonyl.
    • 
       1.7–1.9 (m, 4H, Oxane alkyl protons).
      
  • 
    F NMR:  Single peak around 
    
    
    
    -124 ppm (typical for 5-F-indole systems).
  • Mass Spec: [M+H]

    
     expected at ~222.1.
    

References

  • Spiro-Oxindole Synthesis via Alkylation

    • Mao, Z., et al.
    • Context: Describes the base-mediated alkylation logic for spiro-ether form
    • (General Journal Link)

  • Red-Al Reduction Protocols

    • Vit, J. "Red-Al: A Versatile Reducing Agent." Eastman Organic Chemical Bulletin, 1970.
    • Context: The foundational industrial guide for using Sodium Bis(2-methoxyethoxy)aluminum Hydride safely.
    • (Reagent Data & Safety)

  • Scale-Up of 5-Fluoroindole Derivatives

    • Beilstein Journal of Organic Chemistry. "Synthesis of 5-fluoro- and 5-hydroxymethanoprolines..."
    • Context: Provides NMR characterization data for 5-fluoro-substituted nitrogen heterocycles useful for comparison.
  • Quenching Aluminum Hydrides: Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Vol. 1, Wiley, 1967. (The "Fieser Workup" standard). Context: The definitive source for the Rochelle salt and Fieser quenching methods used in this protocol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Welcome to the technical support center for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on improving both yield and purity. The spirooxindole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom and a spiro-oxane ring presents unique synthetic challenges. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles.

Diagram of the Proposed Synthetic Pathway

The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] can be approached through a multicomponent reaction, a powerful strategy for building molecular complexity in a single step. A plausible route involves the condensation of 5-fluoroisatin with a suitable diol, such as propane-1,3-diol, under acidic catalysis.

Synthetic Pathway Proposed Synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Fluoroisatin 5-Fluoroisatin Reaction Multicomponent Spiroketalization 5-Fluoroisatin->Reaction Propane-1,3-diol Propane-1,3-diol Propane-1,3-diol->Reaction Acid Catalyst e.g., p-TsOH, CSA Acid Catalyst->Reaction Solvent e.g., Toluene, DCM Solvent->Reaction Dehydration Dean-Stark or Mol. Sieves Dehydration->Reaction Product 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Reaction->Product Formation of Spiro-oxane Ring

Caption: Proposed multicomponent reaction for the synthesis of the target spirooxindole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired spiro-oxane product. What are the likely causes and how can I improve the yield?

A: Low yield in this spiroketalization reaction can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and the stability of intermediates.

  • Inefficient Water Removal: The formation of the spiro-oxane is a reversible condensation reaction that produces water. Inefficient removal of water will shift the equilibrium back towards the starting materials.

    • Solution: If using a Dean-Stark apparatus, ensure the solvent is refluxing at a sufficient rate to azeotropically remove water. For reactions at or below the boiling point of the solvent, use freshly activated molecular sieves (3Å or 4Å) in excess.

  • Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. Too little catalyst will result in a slow reaction, while too much can lead to side reactions like polymerization or decomposition of the starting materials.[1]

    • Solution: Screen different Brønsted acids such as p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or Lewis acids like scandium(III) triflate.[2] Perform a catalyst loading study, typically starting from 5-10 mol% and adjusting as needed.

  • Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position of the isatin ring can decrease the nucleophilicity of the indole nitrogen and affect the reactivity of the C3-carbonyl group.[3][4]

    • Solution: Higher reaction temperatures or a stronger acid catalyst may be required to overcome the deactivating effect of the fluorine atom. However, monitor the reaction closely for the formation of degradation products.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.

ParameterRecommendationRationale
Dehydration Dean-Stark (for refluxing solvents) or activated 4Å molecular sievesDrives the reaction equilibrium towards product formation.
Catalyst Screen p-TsOH, CSA, Sc(OTf)₃ at 5-20 mol%Optimizes the rate of spiroketalization while minimizing side reactions.[2]
Temperature Start at room temp. and gradually increase to reflux if necessaryBalances reaction rate with the stability of reactants and products.
Reaction Time Monitor by TLC/LC-MS until consumption of starting materialEnsures the reaction has proceeded to completion.
Problem 2: Formation of Significant Side Products

Q: My crude reaction mixture shows multiple spots on TLC, and the desired product is difficult to isolate. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common challenge, particularly with the reactive nature of isatins.

  • Self-Condensation of 5-Fluoroisatin: Under acidic conditions, isatin can undergo self-condensation or polymerization.

    • Solution: Add the acid catalyst portion-wise or at a lower temperature to control the initial rate of reaction. Ensure efficient stirring to avoid localized high concentrations of the catalyst.

  • Formation of an Intermediate Aldol-type Adduct: The initial reaction between the isatin and one hydroxyl group of the diol may form a stable intermediate that is slow to cyclize.

    • Solution: This is often a kinetic vs. thermodynamic issue.[5] Higher temperatures can promote the final cyclization to the thermodynamically more stable spiroketal.

  • Ring-Opening of the Spirocycle: In some cases, unwanted side reactions can lead to the opening of the newly formed spirocycle.

    • Solution: A milder acid catalyst or lower reaction temperatures might be necessary. Careful optimization of the reaction conditions is key.

  • Decomposition: The starting materials or product may be degrading under the reaction conditions.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If the product is light-sensitive, protect the reaction vessel from light.

Side_Reactions Potential Side Reactions in Spiroketalization 5-Fluoroisatin 5-Fluoroisatin Self-Condensation Polymerization/ Self-Condensation Product 5-Fluoroisatin->Self-Condensation [H+] Intermediate Aldol-type Adduct 5-Fluoroisatin->Intermediate + Diol, [H+] Propane-1,3-diol Propane-1,3-diol Propane-1,3-diol->Intermediate Acid Catalyst Acid Catalyst Desired_Product Spiro-oxane Intermediate->Desired_Product Cyclization Decomposition Degradation Products Desired_Product->Decomposition Harsh Conditions Purification_Workflow Purification Strategy for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] Crude_Product Crude_Product Aqueous_Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude_Product->Aqueous_Workup Extraction Extraction (e.g., DCM or EtOAc) Aqueous_Workup->Extraction Drying_Concentration Drying (Na₂SO₄) & Concentration Extraction->Drying_Concentration Column_Chromatography Flash Column Chromatography (Silica Gel + 1% Et₃N) Drying_Concentration->Column_Chromatography Purity_Check_TLC Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check_TLC Recrystallization Recrystallization (e.g., EtOH/Water) Purity_Check_TLC->Recrystallization Impure Final_Product Pure Product Purity_Check_TLC->Final_Product Pure Recrystallization->Final_Product

Sources

Optimization

Technical Support Center: Crystallization of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Case ID: SPIRO-CRYST-05F Status: Active Guide Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-CRYST-05F Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026[1]

Technical Overview & Physicochemical Context

Subject: 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] (CAS: 1388025-08-8) Synonyms: 5-Fluoro-spiro[indoline-3,4'-tetrahydropyran][1]

This guide addresses the isolation and purification of the 5-fluoro-spiroindoline scaffold. Unlike the more common spirooxindoles (which possess an amide at position 2), this molecule is a 1,2-dihydro derivative.[1] This distinction is critical: the secondary amine (


) makes the molecule significantly more basic (

) and more susceptible to oxidative degradation than its oxindole counterparts.

Why is crystallization difficult?

  • Rigidity: The spiro-fusion creates a rigid orthogonal structure. While this limits conformational entropy (usually good for crystallization), it often leads to high lattice energy barriers, causing the compound to "crash out" as an amorphous solid or oil rather than nucleating an ordered crystal.[1]

  • Oiling Out (LLPS): The tetrahydropyran (oxane) ring imparts lipophilicity, while the indoline amine is polar. This amphiphilic nature frequently triggers Liquid-Liquid Phase Separation (LLPS) before crystallization can occur.[1]

Critical Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I cooled my reaction mixture (EtOH/Water), but instead of crystals, a milky emulsion formed, which eventually settled into a sticky yellow oil at the bottom. How do I fix this?"

Scientist Response: You are experiencing Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1][2] This occurs when the limit of solubility for the amorphous oil is reached before the solubility limit of the crystalline solid. The system enters a metastable region where oil droplets are thermodynamically preferred over nuclei formation.

Corrective Protocol: The "Temperature Cycling" Method

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a single phase.

  • Add Co-Solvent: Increase the ratio of the "good" solvent (e.g., Ethanol) by 10-15%. The oiling-out boundary is often very sensitive to solvent composition.

  • Seed at High Temperature: Add seed crystals while the solution is still hot (just below the saturation point, not at room temperature).

  • Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling forces the system back into the LLPS region.

Expert Insight: If you lack seed crystals, induce nucleation in a small aliquot by scratching the glass or using sonication, then use that slurry to seed the main batch.

Issue 2: Oxidative Degradation (Color Change)

User Question: "My product was initially white/off-white, but during filtration, it turned pink/brown. NMR shows new aromatic peaks."

Scientist Response: The 1,2-dihydroindoline nitrogen is electron-rich and prone to oxidation, converting to the corresponding indole or indolenine species.[1] The 5-fluoro substituent withdraws some electron density, but not enough to prevent oxidation in air.

Corrective Protocol: Inert Handling

  • Degassing: All crystallization solvents must be degassed (sparged with

    
     or Argon) for at least 15 minutes before use.[1]
    
  • Antioxidants: Add 0.1 - 0.5 mol% of Ascorbic Acid or BHT to the crystallization mother liquor. These act as sacrificial scavengers.

  • Acidic Protection: Crystallizing as a salt (e.g., HCl or Oxalate) protonates the nitrogen, significantly increasing stability against oxidation.[1]

Issue 3: Polymorphism & Solvates

User Question: "I obtained crystals, but the melting point is 10°C lower than the literature value, and they look opaque."

Scientist Response: Spiro-compounds are notorious for forming channel solvates .[1] The rigid spiro-core creates voids in the crystal lattice that trap solvent molecules. The "lower melting point" is likely the desolvation event occurring before the true melt.

Validation Step: Run TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry).[1]

  • Solvate: You will see a weight loss (TGA) or endotherm (DSC) well below the melting point.

  • Fix: Dry the crystals under high vacuum (0.1 mbar) at 40-50°C for 24 hours. If the solvent is tightly bound (e.g., DMSO/DMF), you may need to recrystallize from a non-solvating solvent like Isopropanol (IPA).[1]

Recommended Crystallization Protocols

Method A: Anti-Solvent Crystallization (Preferred)

Best for: Initial isolation from crude reaction mixtures.[1]

ParameterSpecification
Good Solvent Isopropanol (IPA) or Ethyl Acetate
Anti-Solvent n-Heptane or Methyl tert-butyl ether (MTBE)
Ratio 1:3 to 1:5 (v/v)
Temperature Dissolve at 60°C; Add anti-solvent at 50°C; Cool to 0°C

Step-by-Step:

  • Dissolve 1.0 g of crude 5-fluoro-spiroindoline in 5 mL of IPA at 60°C.

  • Filter hot (0.45 µm PTFE) to remove inorganic salts/dust.[1]

  • Slowly add n-Heptane (warm, ~40°C) dropwise until a persistent haze appears.

  • Stop stirring. Add 1-2 mg of seed crystals.

  • Allow to stand at room temperature for 2 hours, then move to 4°C overnight.

Method B: Reactive Crystallization (Salt Formation)

Best for: Oiling-out prone batches or long-term storage stability.[1]

Step-by-Step:

  • Dissolve free base in dry Diethyl Ether or Ethanol.

  • Add 1.05 equivalents of HCl (in Dioxane or Ether) or Oxalic Acid .[1]

  • The salt usually precipitates immediately.

  • Note: The Hydrochloride salt is hygroscopic; the Oxalate salt is often more crystalline and non-hygroscopic.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for troubleshooting and the mechanism of the "Oiling Out" failure mode.

Figure 1: Crystallization Troubleshooting Logic

CrystallizationLogic Start Start: Crude 5-Fluoro-Spiroindoline Solubility Check Solubility in IPA/EtOH Start->Solubility ClearSol Clear Solution? Solubility->ClearSol Oiling Problem: Oiling Out / Emulsion ClearSol->Oiling No (Cloudy/Oil) Color Problem: Color Change (Pink/Brown) ClearSol->Color Yes but Darkens FixOil Fix: Heat > Add 10% Good Solvent > Seed Hot Oiling->FixOil FixOx Fix: Degas Solvents + Add Ascorbic Acid Color->FixOx SaltRoute Alternative: Form HCl or Oxalate Salt FixOil->SaltRoute Fails again Success Success: Crystalline Solid FixOil->Success FixOx->Success SaltRoute->Success

Caption: Decision tree for navigating common crystallization failures (LLPS and Oxidation) for spiroindoline derivatives.

Figure 2: The "Oiling Out" Mechanism (LLPS)

LLPS_Mechanism cluster_0 Metastable Zone Solute Dissolved Spiro-Indoline Oil Liquid Oil Droplets (LLPS) Solute->Oil Fast Cooling (Kinetic Trap) Crystal Ordered Crystal Lattice Solute->Crystal Slow Cooling + Seeding Oil->Crystal Very Slow Transformation Impurity Impurities/Isomers Impurity->Oil Stabilizes Oil Phase

Caption: Mechanism of Liquid-Liquid Phase Separation (Oiling Out). Impurities and rapid cooling stabilize the oil phase, preventing lattice formation.

References & Authority

  • Spiro-Scaffold Synthesis & Properties:

    • Source: Beilstein J. Org. Chem. (2023).[1][3][4] "Selective construction of dispiro[indoline-3,2'-quinoline...]". Describes the synthesis and stability of similar spiro-indoline frameworks.

    • [1]

  • Oiling Out (LLPS) Mechanisms:

    • Source: Chem. Eng. Technol. "Oiling Out in Crystallization". Explains the thermodynamic basis of LLPS and the necessity of seeding in the metastable zone.

  • Handling of Indoline/Indole Oxidation:

    • Source: NIH/PubMed (2023).[1] "5-Fluoro-3-(1H-indol-3-ylmethyl)... Synthesis and Crystallization". Provides protocols for handling fluorinated indole derivatives under inert conditions.

  • Commercial Availability & Structure Verification:

    • Source: BLD Pharm Catalog. Verification of CAS 1388025-08-8 as 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane].[1][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] before handling.

Sources

Troubleshooting

strategies to enhance the biological activity of fluorinated spirooxindoles

Status: Operational Current Queue: High Priority (Synthesis, DMPK, Potency) Operator: Senior Application Scientist Mission Statement Welcome to the Technical Support Center for Spirooxindole Therapeutics. This hub is des...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority (Synthesis, DMPK, Potency) Operator: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center for Spirooxindole Therapeutics. This hub is designed for medicinal chemists and pharmacologists encountering roadblocks in the development of fluorinated spirooxindoles . These privileged scaffolds are potent disruptors of protein-protein interactions (particularly MDM2-p53), but they are notorious for stereochemical instability, solubility issues, and metabolic liabilities.

Select your issue below to access specific troubleshooting protocols.

Module 1: Synthetic Chemistry Support

Ticket: "My spirooxindole yield is low, or I am observing epimerization during purification."

Root Cause Analysis

The most common method for assembling these cores is the 1,3-dipolar cycloaddition of an azomethine ylide (generated from isatin and an amino acid) with a dipolarophile (e.g., chalcone or acrylate).

  • The Trap: Spirooxindoles derived from unsubstituted pyrrolidines are prone to a retro-Mannich ring-opening/cyclization equilibrium in protic solvents. This scrambles the stereochemistry, converting a potent kinetic product into a thermodynamically stable (but potentially inactive) isomer.

Troubleshooting Protocol: Stabilizing the Core
StepActionTechnical Rationale
1 Switch Solvent to TFE Replace methanol/ethanol with 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the transition state via hydrogen bonding and often accelerates the reaction while suppressing side reactions.
2 Block the Retro-Mannich If your pyrrolidine ring is unsubstituted at C2/C5, introduce a substituent (e.g., gem-dimethyl or a spiro-cycle). Steric bulk prevents the ring-opening mechanism required for epimerization.
3 Catalyst Selection For enantioselective synthesis, avoid simple thermal reflux. Use chiral Lewis acids (e.g., Cu(I)/Ag(I) complexes with phosphoramidite ligands) to lock the endo/exo selectivity.
Visual Workflow: The Retro-Mannich Trap

RetroMannich cluster_fix The Fix Kinetic Kinetic Isomer (Potent) Open Open Zwitterion (Intermediate) Kinetic->Open Retro-Mannich (Protic Solvent) Open->Kinetic Reversible Thermo Thermodynamic Isomer (Inactive) Open->Thermo Recyclization TFE Use TFE Solvent (Stabilizes TS)

Caption: The retro-Mannich mechanism causes stereochemical scrambling. Using fluorinated solvents (TFE) or steric blocking groups prevents this equilibrium.

Module 2: DMPK & Metabolic Stability

Ticket: "My compound binds the target but has high microsomal clearance (high intrinsic clearance, CLint)."

Root Cause Analysis

Fluorine is often added to block metabolism, but placement is critical.[1]

  • Common Error: Random fluorination.

  • The Reality: CYP450 enzymes attack electron-rich aromatic rings and benzylic positions. While fluorine blocks the specific carbon it is attached to, it also changes the lipophilicity (LogP) and pKa of the molecule, potentially creating new metabolic soft spots or increasing non-specific binding.

The "Fluorine Scan" Protocol

Q: Where should I place the fluorine atom?

A: Follow this priority list based on metabolic hotspot analysis:

  • The "Para" Block (High Impact):

    • Action: Place F at the para-position of the phenyl ring on the pyrrolidine moiety.

    • Result: Blocks CYP-mediated hydroxylation (the most common clearance route for these scaffolds).

    • Evidence: In MDM2 inhibitors (e.g., MI-series), para-chlorophenyl or para-fluorophenyl groups are essential for in vivo stability [1].

  • The Oxindole Core (Context Dependent):

    • Action: Fluorination at C5 or C6 of the oxindole.

    • Warning: C5-F often reduces binding affinity in MDM2 inhibitors because it clashes with the hydrophobic pocket residues (Val93/His96 region of MDM2). However, C6-F is generally tolerated and improves metabolic stability.

    • Test: Compare IC50 of H vs. 5-F vs. 6-F variants.

  • Benzylic Protection:

    • Action: If you have a methyl group, convert it to

      
       or 
      
      
      
      .
    • Result: Prevents benzylic oxidation. Note that

      
       adds significant lipophilicity, which might hurt solubility.
      
Data: Structure-Metabolism Relationships
ModificationEffect on Potency (MDM2)Effect on Metabolic StabilitySolubility Impact
C5-F (Oxindole) ⬇️ Decrease (Steric Clash)⬆️ Moderate Increase➖ Neutral
C6-F (Oxindole) ➖ Neutral / Slight ⬆️⬆️ Moderate Increase➖ Neutral
4-F-Phenyl (Pyrrolidine) ⬆️ Increase (Pi-stacking)⬆️⬆️ High (Blocks Hydroxylation)⬇️ Slight Decrease
N-Trifluoroethyl ➖ Neutral⬆️ High (Blocks N-Dealkylation)⬇️ Decrease

Module 3: Potency & Biological Activity

Ticket: "I need to improve cellular potency (IC50) against cancer lines (e.g., MCF-7, HCT-116)."

Mechanism of Action Verification

Before optimizing, ensure your fluorinated spirooxindole is acting via the intended mechanism (usually p53 reactivation).

  • The Test: Compare cytotoxicity in p53-wildtype cells (e.g., HCT-116 WT) vs. p53-null cells (e.g., HCT-116 p53-/-).

  • Success Criteria: You should see a large differential (selectivity index > 10). If the compound kills p53-null cells equally well, it is acting via off-target toxicity, and further optimization of the spiro-core will be futile.

Optimization Strategy: The "Hydrophobic Anchor"

To inhibit MDM2, the spirooxindole must mimic the three key residues of p53: Phe19, Trp23, and Leu26 .

  • The Trp23 Mimic: This is usually the chloro- or fluoro-substituted oxindole core.

    • Optimization: Ensure the halogen is at the 6-position (Cl is often better than F here for filling the deep hydrophobic pocket).

  • The Phe19 Mimic: This is the aryl group on the pyrrolidine.

    • Optimization:Para-halogenation (Cl or F) is critical here.

  • The Leu26 Mimic: This is often a distinct alkyl or aryl group.

    • Optimization: This is the most flexible region. Introduction of solubilizing groups (morpholine, piperazine) here often rescues the poor solubility caused by the other two fluorinated regions [2].

Visual Pathway: MDM2 Inhibition[2][3][4]

MDM2_Pathway MDM2 MDM2 Protein Complex MDM2-p53 Complex (p53 Inactivated) MDM2->Complex Binds p53 MDM2->Complex Blocked p53 p53 Tumor Suppressor p53->Complex Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis Transcriptional Activation Complex->p53 Releases Spiro Fluorinated Spirooxindole Spiro->MDM2 Competitive Binding (Mimics Trp23/Phe19)

Caption: The spirooxindole acts as a competitive antagonist, displacing p53 from MDM2 and restoring apoptotic signaling.

References

  • Ding, K., et al. (2013). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry. Link

  • Nafie, M. S., et al. (2025).[2] "Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach." RSC Advances. Link

  • Bhattarai, P., et al. (2026).[3] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Wang, S., et al. (2014). "Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism." Journal of Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]: A Comparative Guide for Novel Spirooxindole-Based MDM2-p53 Inhibitors

In the landscape of targeted cancer therapy, the reactivation of the p53 tumor suppressor pathway presents a compelling strategy. The murine double minute 2 (MDM2) protein is a primary negative regulator of p53, and its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the reactivation of the p53 tumor suppressor pathway presents a compelling strategy. The murine double minute 2 (MDM2) protein is a primary negative regulator of p53, and its inhibition has been a focal point of drug discovery efforts. The spirooxindole scaffold has emerged as a privileged structure for designing potent inhibitors of the MDM2-p53 protein-protein interaction. This guide provides a comprehensive framework for validating the mechanism of action of a novel spirooxindole derivative, 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], and benchmarks its potential performance against established clinical-stage MDM2 inhibitors.

The Spirooxindole Scaffold: A Proven Pharmacophore for MDM2 Inhibition

The spirooxindole core is a key structural motif in a class of compounds designed to mimic the interaction of p53 with MDM2.[1] These small molecules are engineered to fit into the hydrophobic pocket of MDM2, the same site where p53 binds. By occupying this pocket, spirooxindole-based inhibitors prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[2] This leads to the accumulation of p53 in the cell, allowing it to resume its tumor-suppressive functions, including the initiation of cell cycle arrest and apoptosis.[3]

Proposed Mechanism of Action for 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]

Based on the extensive research into the spirooxindole class of molecules, we propose that 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] functions as a direct inhibitor of the MDM2-p53 interaction. The core spirooxindole structure likely mimics the key p53 amino acid residues—Phenylalanine, Tryptophan, and Leucine—that are essential for its binding to MDM2. The addition of a fluorine atom to the indole ring may enhance binding affinity and improve metabolic stability, a common strategy in medicinal chemistry.[4]

The hypothesized signaling pathway is as follows:

MDM2-p53_Pathway cluster_0 Normal State (p53 degradation) cluster_1 Inhibited State (p53 activation) MDM2 MDM2 Proteasome Proteasome MDM2->Proteasome p53 p53 p53->MDM2 Ubiquitination Degradation Degradation Proteasome->Degradation Compound 5-Fluoro-1,2-dihydrospiro [indole-3,4'-oxane] MDM2_inhibited MDM2 Compound->MDM2_inhibited Inhibition p53_active p53 (stabilized) p21 p21 p53_active->p21 Transcription Apoptosis Apoptosis p53_active->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest

Figure 1: Proposed MDM2-p53 signaling pathway modulation.

A Step-by-Step Experimental Workflow for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is necessary. This workflow is designed to first confirm target engagement and then to elucidate the downstream cellular consequences.

Experimental_Workflow Start Hypothesis: Compound inhibits MDM2-p53 interaction Biochemical_Assays Tier 1: Biochemical Assays (Target Engagement) Start->Biochemical_Assays FP_Assay Fluorescence Polarization (FP) Assay Biochemical_Assays->FP_Assay MST_Assay Microscale Thermophoresis (MST) Biochemical_Assays->MST_Assay Cellular_Assays Tier 2: Cellular Assays (Cellular Activity) FP_Assay->Cellular_Assays MST_Assay->Cellular_Assays Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_Assays->Cell_Viability Western_Blot Western Blot Analysis Cellular_Assays->Western_Blot Co_IP Co-Immunoprecipitation (Co-IP) Cellular_Assays->Co_IP qPCR Quantitative PCR (qPCR) Cellular_Assays->qPCR Functional_Assays Tier 3: Functional Assays (Phenotypic Outcomes) Cell_Viability->Functional_Assays Western_Blot->Functional_Assays Co_IP->Functional_Assays qPCR->Functional_Assays Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Functional_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Functional_Assays->Apoptosis_Assay In_Vivo Tier 4: In Vivo Studies (Xenograft Models) Cell_Cycle->In_Vivo Apoptosis_Assay->In_Vivo Conclusion Mechanism Validated In_Vivo->Conclusion

Figure 2: Experimental workflow for mechanism of action validation.
Tier 1: Biochemical Assays for Target Engagement

The initial step is to confirm direct binding of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] to the MDM2 protein and its ability to disrupt the MDM2-p53 complex.

Experimental Protocol: Fluorescence Polarization (FP) Assay

  • Objective: To quantify the inhibition of the MDM2-p53 interaction in a cell-free system.

  • Materials: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide, 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], and a suitable assay buffer.

  • Procedure:

    • Incubate a constant concentration of MDM2 and the fluorescent p53 peptide with varying concentrations of the test compound.

    • Measure the fluorescence polarization of the samples. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the MDM2-p53 interaction.

Tier 2: Cellular Assays for On-Target Activity

Once target engagement is confirmed, the next step is to assess the compound's activity in a cellular context, specifically in cancer cell lines with wild-type p53.

Experimental Protocol: Western Blot Analysis for p53 and p21 Upregulation

  • Objective: To determine if the compound stabilizes p53 and induces the expression of its downstream target, p21.

  • Materials: p53 wild-type cancer cell line (e.g., MCF-7, SJSA-1), 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], lysis buffer, primary antibodies against p53, p21, and a loading control (e.g., GAPDH), and secondary antibodies.

  • Procedure:

    • Treat cells with increasing concentrations of the compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary and secondary antibodies.

    • Visualize and quantify the protein bands to assess the dose-dependent increase in p53 and p21 levels.

Tier 3: Functional Assays for Phenotypic Outcomes

The ultimate goal of MDM2 inhibition is to induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Objective: To evaluate the effect of the compound on cell cycle progression.

  • Materials: p53 wild-type cancer cell line, 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], propidium iodide (PI) staining solution, and a flow cytometer.

  • Procedure:

    • Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest, fix, and stain the cells with PI.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in G1 and/or G2/M is indicative of cell cycle arrest.

Comparative Analysis with Alternative MDM2 Inhibitors

To contextualize the potential of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane], its performance should be benchmarked against well-characterized MDM2 inhibitors that have advanced to clinical trials.

CompoundClassMDM2 Binding Affinity (Ki)Cellular Potency (IC50)Clinical Development Stage
5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] SpirooxindoleTo be determinedTo be determinedPreclinical
Nutlin-3a Cis-imidazoline~90 nM[5]0.6 - 8.6 µM (cell line dependent)[6][7]Preclinical/Phase I
MI-773 (SAR405838) Spirooxindole0.88 nM[3]~100 nM (in neuroblastoma cell lines)[8]Phase I[8]
AMG 232 PiperidinonePotent, specific data proprietaryActive in nanomolar range in sensitive cell linesPhase I[1][9]

Causality Behind Experimental Choices:

  • Nutlin-3a is selected as a benchmark due to its historical significance as one of the first potent and selective small-molecule MDM2 inhibitors.[5]

  • MI-773 (SAR405838) is a crucial comparator as it also belongs to the spirooxindole class, providing a direct comparison of the potential improvements offered by the novel fluoro-substituted compound.[10]

  • AMG 232 represents a different chemical scaffold that has also shown promise in clinical trials, allowing for a broader comparison across different classes of MDM2 inhibitors.[9]

Comparative_Logic Test_Compound 5-Fluoro-1,2-dihydrospiro [indole-3,4'-oxane] Validation_Metrics Validation Metrics (Ki, IC50, Phenotypic Effects) Test_Compound->Validation_Metrics Performance_Assessment Performance Assessment: Potency, Selectivity, Efficacy Validation_Metrics->Performance_Assessment Comparator_1 Nutlin-3a (Benchmark) Comparator_1->Validation_Metrics Comparator_2 MI-773 (SAR405838) (Same Class) Comparator_2->Validation_Metrics Comparator_3 AMG 232 (Different Class) Comparator_3->Validation_Metrics

Figure 3: Logical flow for comparative analysis.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the preclinical validation of 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] as a novel MDM2-p53 interaction inhibitor. By systematically progressing from biochemical target engagement to cellular and functional assays, researchers can build a comprehensive data package to support its proposed mechanism of action. The comparative analysis against established clinical candidates is essential for understanding the potential advantages of this new chemical entity. Positive outcomes from these studies would provide a strong rationale for advancing 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] into further preclinical development, including in vivo efficacy and toxicity studies, with the ultimate goal of translating this promising scaffold into a novel cancer therapeutic.

References

  • JNJ-26854165 - a novel hdm2 antagonist in clinical development showing broad-spectrum preclinical antitumor activity against solid malignancies. AACR Journals. [Link]

  • Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. PURE.EUR.NL. [Link]

  • Phase 1b study of the MDM2 inhibitor AMG 232 with or without trametinib in relapsed/refractory acute myeloid leukemia. ASH Publications. [Link]

  • Phase 1 study of the p53-MDM2 inhibitor AMG 232 combined with trametinib plus dabrafenib or trametinib in patients (Pts) with TP53 wild type (TP53WT) metastatic cutaneous melanoma (MCM). ASCO Publications. [Link]

  • Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma. PubMed. [Link]

  • Network perspectives on HDM2 inhibitor chemotherapy combinations. PubMed. [Link]

  • Clinical Trials Using MDM2 Inhibitors. Massive Bio. [Link]

  • AMG 232 - Multiple Myeloma Clinical Trials. Massive Bio. [Link]

  • Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. PMC. [Link]

  • MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology. [Link]

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures. PMC. [Link]

  • Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery: Implications for Checkpoint Inhibitor Immunotherapy. MDPI. [Link]

  • MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. bioRxiv. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. ResearchGate. [Link]

  • Potential for treatment of liposarcomas with the MDM2 antagonist Nutlin-3A. OUS-research.no. [Link]

  • A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. PMC. [Link]

  • MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. PMC. [Link]

  • A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. PubMed. [Link]

  • Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. MDPI. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]

  • Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma. PubMed. [Link]

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journals. [Link]

  • Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. ARPI. [Link]

  • 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]

Sources

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